molecular formula C19H20N2OS B2668398 1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 920115-74-8

1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B2668398
CAS No.: 920115-74-8
M. Wt: 324.44
InChI Key: WIBAVJXPSMPZRT-UHFFFAOYSA-N
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Description

1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a 2-methylprop-2-en-1-yl group and a 2-phenoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2-methylprop-2-en-1-yl Group: This step involves the alkylation of the benzodiazole ring using an appropriate alkylating agent such as 2-methylprop-2-en-1-yl bromide in the presence of a base like potassium carbonate.

    Attachment of the 2-phenoxyethylsulfanyl Group: This is typically done through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 2-phenoxyethylsulfanyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the double bonds or the benzodiazole ring.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzothiazole: Similar structure but with a sulfur atom in the ring.

    1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzoxazole: Similar structure but with an oxygen atom in the ring.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-(2-phenoxyethylsulfanyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)23-13-12-22-16-8-4-3-5-9-16/h3-11H,1,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBAVJXPSMPZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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